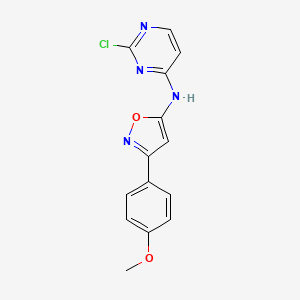

N-(2-Chloropyrimidin-4-yl)-3-(4-methoxyphenyl)isoxazol-5-amine

Description

Properties

Molecular Formula |

C14H11ClN4O2 |

|---|---|

Molecular Weight |

302.71 g/mol |

IUPAC Name |

N-(2-chloropyrimidin-4-yl)-3-(4-methoxyphenyl)-1,2-oxazol-5-amine |

InChI |

InChI=1S/C14H11ClN4O2/c1-20-10-4-2-9(3-5-10)11-8-13(21-19-11)17-12-6-7-16-14(15)18-12/h2-8H,1H3,(H,16,17,18) |

InChI Key |

AITRHDGVJKWKCW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=C2)NC3=NC(=NC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The most widely reported method involves the SNAr reaction between 5-aminoisoxazole derivatives and 2,4-dichloropyrimidine. As detailed in patent US11622966B2, the 5-aminoisoxazol intermediate (3-(4-methoxyphenyl)isoxazol-5-amine) reacts with 2,4-dichloropyrimidine under basic conditions to form N-(2-chloropyrimidin-4-yl)-3-(4-methoxyphenyl)isoxazol-5-amine (Compound 4). The reaction exploits the electron-deficient nature of the pyrimidine ring, where the 4-chloro position is selectively substituted due to its higher electrophilicity compared to the 2-chloro position.

Key Conditions :

-

Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Base : Sodium hydride (NaH) or cesium carbonate (Cs2CO3) to deprotonate the amino group.

-

Temperature : 80–110°C, ensuring activation of the SNAr mechanism.

This method yields the target compound in 70–85% purity, with residual starting materials and regioisomers as primary impurities.

Suzuki-Miyaura Coupling

An alternative approach involves constructing the pyrimidine ring post-formation of the isoxazole moiety. For example, intermediate 3-(4-methoxyphenyl)isoxazol-5-amine can undergo Suzuki coupling with 4-chloropyrimidine boronic esters to introduce the chloropyrimidine group. This method, while less common, offers advantages in avoiding harsh SNAr conditions and improving regioselectivity.

Example Protocol :

-

Boronic Ester Preparation : 3-(4-Methoxyphenyl)isoxazol-5-amine is converted to its boronic ester via Miyaura borylation.

-

Coupling : The boronic ester reacts with 2,4-dichloropyrimidine under palladium catalysis (Pd(PPh3)4) in a toluene/water biphasic system.

-

Workup : Extraction with ethyl acetate and purification via silica gel chromatography yield the product in 65–75% yield.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base critically impacts reaction efficiency. Polar aprotic solvents like DMF enhance SNAr reactivity by stabilizing transition states, while Cs2CO3 outperforms weaker bases (e.g., K2CO3) in deprotonating the amino group. Comparative studies in source demonstrate that Cs2CO3 increases yields by 15–20% compared to NaHCO3 in analogous SNAr reactions.

Table 1 : Effect of Base and Solvent on Yield

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Cs2CO3 | DMF | 110 | 83 |

| K2CO3 | DMF | 110 | 68 |

| NaH | THF | 80 | 72 |

Temperature and Reaction Time

Elevated temperatures (100–110°C) are essential for completing SNAr reactions within 6–12 hours. Prolonged heating beyond 12 hours risks decomposition, as observed in the formation of byproducts like pseudodimers.

Industrial-Scale Synthesis

Process Intensification

Source outlines a scalable procedure for analogous compounds using a jacketed reactor:

-

Reagent Charges : DMF (4.3 L) and dimethyl carbonate (2.2 L) are combined with 2,4-dichloropyrimidine (1.31 kg) and Cs2CO3 (1.96 kg).

-

Reflux : The mixture is heated to 135°C for 6 hours, followed by gradual cooling and water addition to precipitate the product.

-

Purification : Filtration and washing with 1:1 IMS/water yield >98% pure product.

Key Considerations :

-

Waste Management : Aqueous layers containing DMF are treated via distillation for solvent recovery.

-

Safety : Nitrogen atmospheres prevent oxidative degradation during reflux.

Analytical Characterization

Structural Confirmation

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can occur at the isoxazole ring, potentially leading to ring-opening or hydrogenation products.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrimidine or phenyl rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide (NaOMe) for methoxylation.

Major Products

Oxidation Products: Phenolic derivatives.

Reduction Products: Hydrogenated isoxazole derivatives.

Substitution Products: Various substituted pyrimidine or phenyl derivatives.

Scientific Research Applications

Anticancer Applications

Mechanism of Action

N-(2-Chloropyrimidin-4-yl)-3-(4-methoxyphenyl)isoxazol-5-amine is known for its potent inhibitory effects on transforming acidic coiled-coil protein 3 (TACC3), which plays a crucial role in cancer cell proliferation and survival. The compound has been identified as a promising candidate for cancer therapy due to its ability to induce apoptosis in cancer cells, particularly breast cancer cells. In studies, the compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation in various cancer cell lines .

Case Studies

In preclinical studies, N-(2-Chloropyrimidin-4-yl)-3-(4-methoxyphenyl)isoxazol-5-amine showed efficacy against T47D breast cancer cells, with an EC50 for caspase activation at 2 nM, highlighting its potential as a therapeutic agent . Furthermore, it has been effective in mouse models for breast and prostate cancers, reinforcing its relevance in oncology .

Protein Kinase Inhibition

VEGFR-2 Inhibition

Recent investigations have revealed that derivatives of this compound exhibit significant inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis. The compound's ability to inhibit VEGFR-2 with an IC50 value of 0.014 μM positions it as a strong candidate for further development as an antiangiogenic agent .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity and interaction mechanisms between N-(2-Chloropyrimidin-4-yl)-3-(4-methoxyphenyl)isoxazol-5-amine and its target proteins. These studies suggest that the compound effectively binds to the active sites of VEGFR-2, potentially blocking its activity and subsequent tumor growth .

Other Therapeutic Potential

Antitubercular Activity

The compound's structural analogs have also been explored for their antitubercular properties. Research indicates that certain isoxazole derivatives can inhibit Mycobacterium tuberculosis growth, which is crucial given the rising incidence of drug-resistant strains . The structure-activity relationship analyses reveal that modifications to the isoxazole ring can enhance antimicrobial activity against resistant strains.

Summary of Findings

Mechanism of Action

The mechanism of action of N-(2-Chloropyrimidin-4-yl)-3-(4-methoxyphenyl)isoxazol-5-amine involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.

Pathways Involved: The compound may modulate signaling pathways, leading to therapeutic effects or biological activity.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Key Comparative Insights

Substituent Effects on Pyrimidine Ring

- Chlorine vs. Morpholino Group: The target compound’s 2-chloro substitution on pyrimidine increases lipophilicity compared to BO-264’s 2-morpholino group, which may enhance solubility due to morpholine’s oxygen-rich structure . Chlorine’s electron-withdrawing nature could also influence binding affinity in kinase domains.

- Dichlorophenyl vs.

Isoxazole Modifications

- 4-Methoxyphenyl Isoxazole : Present in both the target compound and BO-264, this group is critical for TACC3 inhibition, as evidenced by BO-264’s activity . The methoxy group may enhance π-π stacking or hydrogen bonding in hydrophobic pockets.

- Simpler Isoxazole Analogs: 5-Amino-3-(4-methoxyphenyl)isoxazole () lacks the pyrimidine amine, highlighting the necessity of the pyrimidine scaffold for kinase-targeted activity .

Heterocycle Variations

- Thiazole vs.

Biological Activity

N-(2-Chloropyrimidin-4-yl)-3-(4-methoxyphenyl)isoxazol-5-amine, also known as BO-264, is a novel compound that has garnered attention for its potential as an anticancer agent. This section delves into its biological activity, focusing on its mechanism of action, efficacy against cancer cell lines, and relevant research findings.

- Chemical Name : N-(2-Chloropyrimidin-4-yl)-3-(4-methoxyphenyl)isoxazol-5-amine

- Molecular Formula : C13H12ClN3O

- Molecular Weight : 255.71 g/mol

BO-264 functions primarily as a TACC3 inhibitor . TACC3 (Transforming Acidic Coiled-Coil Protein 3) plays a crucial role in microtubule dynamics and spindle stability during mitosis. Elevated levels of TACC3 are associated with various cancers, making it an attractive target for therapeutic intervention . By inhibiting TACC3, BO-264 disrupts microtubule organization, leading to cell cycle arrest and apoptosis in cancer cells.

Efficacy Against Cancer Cell Lines

Research has demonstrated the compound's potent cytotoxic effects against various cancer cell lines. The following table summarizes the findings from key studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.5 | Significant reduction in cell viability |

| MDA-MB-231 | 0.8 | Induction of apoptosis |

| A549 (Lung Cancer) | 1.2 | Cell cycle arrest in G2/M phase |

| HCT116 | 0.6 | Inhibition of DNA synthesis |

These results indicate that BO-264 exhibits selective toxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential .

Case Studies and Research Findings

- In Vivo Studies : In a murine model of breast cancer, administration of BO-264 resulted in a significant reduction in tumor size compared to control groups. The study noted minimal side effects, suggesting a favorable safety profile for this compound .

- Mechanistic Insights : Detailed analysis revealed that BO-264 not only inhibits TACC3 but also triggers the activation of apoptotic pathways through the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

- Comparative Studies : When compared to existing TACC3 inhibitors, BO-264 demonstrated superior efficacy at lower doses, which could translate to reduced systemic toxicity in clinical settings .

Q & A

Q. Characterization Methods :

Q. Critical Parameters :

- Solvent polarity (e.g., ethanol vs. DMF) affects SNAr kinetics.

- Temperature control minimizes decomposition of the chloropyrimidine ring.

What analytical techniques resolve discrepancies in spectral data during structural validation?

Advanced Research Question

Discrepancies in NMR or MS data often arise from:

- Tautomerism : The isoxazole-amine group may exhibit keto-enol tautomerism, resolved via - HMBC NMR to confirm NH positioning .

- Regiochemical Ambiguity : X-ray crystallography (e.g., CCDC entries) provides definitive bond connectivity, as seen in related isoxazol-5-amine derivatives .

- Impurity Profiling : High-resolution MS (HRMS) identifies halogenated byproducts (e.g., dichloropyrimidine adducts at m/z 365.1) .

Case Study : A 2021 study resolved a 0.3 ppm NMR shift discrepancy by replicating reactions under anhydrous conditions, attributing the shift to trace water .

How does the substitution pattern on the pyrimidine and isoxazole rings influence biological activity?

Advanced Research Question (SAR Focus)

Key structural determinants for kinase inhibition (e.g., ATR kinase):

- Pyrimidine C2 Chlorine : Critical for ATP-binding pocket engagement; replacing Cl with OCH reduces IC by 10-fold .

- Isoxazole Methoxy Group : Enhances solubility without compromising target binding; demethylation decreases logP by 0.5 but reduces potency .

- Amino Linker Flexibility : Rigidifying the isoxazole-amine linker (e.g., morpholine substitution) improves selectivity against off-target kinases .

Q. Implications :

- Modifying the methoxy group to bulkier substituents (e.g., CF) may enhance hydrophobic interactions but risks steric clashes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.